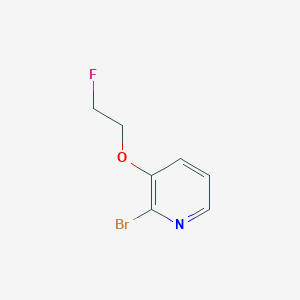

2-Bromo-3-(2-fluoroethoxy)pyridine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Modern Organic Synthesis

Halogenated pyridines are pivotal intermediates in the creation of a wide range of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The carbon-halogen bond serves as a versatile "handle" for a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. nih.gov The bromine atom in compounds like 2-bromopyridine (B144113) makes it an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Because the pyridine ring is electron-deficient, electrophilic substitution reactions are generally more difficult compared to benzene (B151609) and often require harsh conditions. youtube.comgcwgandhinagar.com However, this electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the α- and γ-positions (carbons 2, 6, and 4). gcwgandhinagar.com The presence of a bromine atom, as in 2-bromopyridine, provides a reactive site for numerous coupling reactions that are fundamental to modern synthesis.

Key Cross-Coupling Reactions of Bromopyridines:

Suzuki-Miyaura Coupling: This reaction, which couples organoboron compounds with organic halides, is a powerful tool for forming carbon-carbon bonds. 2-Bromopyridine is a common substrate in these reactions to create biaryl structures.

Negishi Coupling: Involving the reaction of an organozinc compound with an organic halide, this method is also used to form C-C bonds and synthesize various substituted pyridines.

Ullmann-Type Reactions: These copper-catalyzed reactions are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. For instance, a CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles with 2-bromopyridine derivatives has been developed. nih.gov

Heck and Sonogashira Couplings: These palladium-catalyzed reactions enable the formation of C-C bonds by coupling with alkenes and terminal alkynes, respectively, further expanding the synthetic utility of bromopyridines.

The reactivity of the C-Br bond in 2-bromopyridines allows chemists to introduce a vast array of molecular fragments, making these compounds essential building blocks for constructing complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(2-fluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-7-6(11-5-3-9)2-1-4-10-7/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGVGJWRCLOING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformational Chemistry of 2 Bromo 3 2 Fluoroethoxy Pyridine

Cross-Coupling Reactions of the Bromo Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic value.

Suzuki-Miyaura Cross-Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. nih.govorganic-chemistry.org In the context of 2-Bromo-3-(2-fluoroethoxy)pyridine, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents.

The success and efficiency of the Suzuki-Miyaura coupling are influenced by the electronic properties of the coupling partners. For this compound, the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can impact the reactivity of the C-Br bond. Generally, electron-deficient aryl halides exhibit enhanced reactivity in the oxidative addition step of the catalytic cycle.

Investigations into the substrate scope reveal that a variety of aryl and heteroaryl boronic acids and their corresponding esters can be successfully coupled with 2-bromo-3-alkoxypyridines. nih.gov Studies on similar systems, such as the coupling of 5-bromo-2-methylpyridin-3-amine, have shown that arylboronic acids with both electron-donating and electron-withdrawing substituents can participate in the reaction, albeit with varying yields. mdpi.com For instance, electron-rich boronic acids have been shown to produce good yields in the coupling with 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com The presence of bulky groups on the boronic acid or the pyridine ring can also affect the reaction, sometimes requiring modified conditions or catalyst systems to achieve optimal results. researchgate.net

The table below illustrates the scope of the Suzuki-Miyaura cross-coupling with various boronic acids and related pyridine substrates, providing insights into the potential reactivity of this compound.

Table 1: Substrate Scope in Suzuki-Miyaura Cross-Coupling of Bromopyridine Derivatives

| Boronic Acid/Ester | Pyridine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 2-Bromo-m-xylene | 2-Phenyl-m-xylene | Good | researchgate.net |

| Arylboronic acids | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |

| Aryl/heteroaryl boronic acids | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |

| Potassium heteroaryltrifluoroborates | Aryl and heteroaryl halides | Cross-coupled heterobiaryls | Good to Excellent | nih.gov |

| Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | Unprotected ortho-bromoanilines | Cross-coupled products | - | rsc.org |

The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling reaction. nih.govclockss.orgfishersci.comresearchgate.net Palladium catalysts are most commonly employed, with precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ being widely used. fishersci.comlibretexts.org The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. libretexts.org

For challenging couplings, such as those involving heteroaryl halides, sterically bulky and electron-rich phosphine (B1218219) ligands like SPhos, XPhos, and RuPhos have proven to be highly effective. nih.gov The selection of the base is also critical, with common choices including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). clockss.orgclaremont.edu The base is required to activate the boronic acid for transmetalation. tcichemicals.com The solvent system, often a mixture of an organic solvent like dioxane or THF with water, also significantly impacts the reaction outcome. clockss.org

Automated systems have been developed to rapidly optimize reaction conditions, including catalyst, ligand, base, temperature, and solvent, allowing for the efficient discovery of optimal parameters for a given Suzuki-Miyaura coupling. nih.gov

Table 2: Optimization of Catalytic Systems for Suzuki-Miyaura Cross-Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65-100 | Effective for coupling of PyFluor with hetero(aryl) boronic acids. nih.gov | nih.gov |

| Pd(OAc)₂ | Biarylphosphine ligands | K₃PO₄, K₂CO₃/Cs₂CO₃, 3N NaOH | THF, Dioxane, DMAc, Toluene | 120 | High conversions achieved with various base/solvent combinations. clockss.org | clockss.org |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Good yields for coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with arylboronic acids. mdpi.com | mdpi.com |

In molecules containing multiple halide substituents, regioselectivity becomes a critical aspect of the cross-coupling reaction. For di- or poly-halogenated pyridines, the position of the coupling is influenced by the electronic and steric environment of each halogen. Generally, the reaction occurs preferentially at the most electrophilic carbon center. nih.gov

For instance, in 2,4-dibromopyridine, the Suzuki cross-coupling reaction occurs regioselectively at the 2-position. researchgate.net This is attributed to the higher electrophilicity of the C2 position compared to the C4 position in the pyridine ring. researchgate.net Similarly, in 2,4,7-trichloroquinazoline, the first Suzuki coupling takes place at the most electrophilic C-4 position. nih.gov

However, the choice of catalyst and reaction conditions can sometimes alter this selectivity. nsf.gov In the case of 3,5-dibromo-2-pyrone, Stille couplings normally occur at the more electron-deficient C3 position, but the use of Cu(I) as an additive can reverse the regioselectivity to favor the C5 position. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, can help predict and rationalize the observed regioselectivity in these reactions. nih.gov

Negishi Cross-Coupling Strategies

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, offers a powerful alternative to the Suzuki-Miyaura reaction. researchgate.net This method is particularly useful for its tolerance of a wide range of functional groups. organic-chemistry.org For substrates like this compound, the corresponding organozinc reagent can be prepared and coupled with various aryl or alkyl halides.

The preparation of the required pyridylzinc halides can be achieved through transmetalation from a pyridyllithium species or by direct reaction of the bromopyridine with activated zinc. orgsyn.org A variety of palladium catalysts, including Pd(PPh₃)₄, can be employed for the coupling. researchgate.netresearchgate.net Nickel catalysts have also been shown to be effective. researchgate.net This methodology has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-bromo- and 2-chloropyridines. researchgate.net The scope of the Negishi coupling extends to secondary alkylzinc halides, enabling the formation of C(sp³)–C(sp²) bonds. nih.gov

Table 3: Negishi Cross-Coupling of Pyridine Derivatives

| Organozinc Reagent | Coupling Partner | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 2-Pyridylzinc bromide | Functionalized aryl halides | Pd(PPh₃)₄ | Functionalized 2-arylpyridines | Simple and highly efficient protocol. researchgate.net | researchgate.net |

| 2-Pyridylzinc bromide | Methyl 6-chloronicotinate | Pd(PPh₃)₄ | Methyl [2,2'-bipyridine]-4-carboxylate | Modified protocol for substituted 2,2'-bipyridines. researchgate.net | researchgate.net |

Stille and Other Organometallic Coupling Reactions

The Stille coupling reaction provides another versatile method for C-C bond formation, utilizing an organotin reagent and an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.org For a substrate like this compound, a Stille coupling could be envisioned with various organostannanes to introduce diverse substituents.

The reaction is catalyzed by palladium complexes, and additives like copper(I) salts can enhance the reaction rate. harvard.edu The mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence, similar to other palladium-catalyzed cross-couplings. wikipedia.org

In addition to the Stille reaction, other organometallic coupling reactions can also be employed. For example, triarylbismuth reagents have been used for the regioselective arylation of bromopyridines. researchgate.net These alternative methods expand the toolbox available to chemists for the functionalization of this compound and related heterocyclic systems.

Table 4: Stille and Other Organometallic Coupling Reactions

| Reaction Type | Organometallic Reagent | Substrate | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Stille Coupling | Organostannanes | Halides or pseudohalides | Pd(0) catalyst | Coupled product | organic-chemistry.org |

| Stille Coupling | (Ethenyl)tributyltin | Bromophenyl triflates | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Vinylated arenes | nih.gov |

Exploration of C-N and C-S Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, and this compound is a suitable substrate for such transformations. rsc.orgacs.org The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can be effectively applied to 2-bromopyridines. researchgate.netnih.gov This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. researchgate.netwikipedia.org For this compound, this would enable the introduction of a wide range of primary and secondary amines at the C2 position. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.netnih.gov

Similarly, C-S cross-coupling reactions, which are important for the synthesis of aryl thioethers, can be achieved using palladium catalysis. nih.gov These reactions couple aryl halides with thiols. nih.gov Given the reactivity of 2-bromopyridines in other cross-coupling reactions, it is anticipated that this compound would readily participate in C-S bond formation with various thiols under appropriate catalytic conditions. nih.govresearchgate.net The development of monophosphine-based catalysts has allowed for milder reaction conditions, including the use of soluble bases and lower temperatures. nih.gov

The following tables summarize representative conditions for Buchwald-Hartwig amination and C-S cross-coupling reactions applicable to 2-bromopyridines.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | RuPhos | LiHMDS | Toluene | 65 |

| Pd₂(dba)₃ | BrettPhos | NaOtBu | Dioxane | 100 |

| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Dioxane | 100 |

Data synthesized from multiple sources describing general conditions for similar substrates. nih.govnih.govnih.gov

Table 2: Representative Conditions for C-S Cross-Coupling of 2-Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 |

| Pd₂(dba)₃ | DPEphos | K₃PO₄ | Dioxane | 80 |

| CuI | None | K₂CO₃ | Acetonitrile | 80 (Microwave) |

Data synthesized from multiple sources describing general conditions for similar substrates. nih.govrsc.org

Nucleophilic Substitution Reactions

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group and a good leaving group. wikipedia.org The bromine atom at the C2 position of this compound serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. wikipedia.org Consequently, the bromine atom in this compound can be displaced by a variety of nucleophiles. acs.org These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the bromide ion to afford the substituted product. wikipedia.org

The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are generally effective in displacing the bromide. acs.org The presence of the 3-(2-fluoroethoxy) group may exert a modest electronic effect on the reactivity at the C2 position.

The 2-fluoroethoxy group is generally considered stable under a wide range of reaction conditions, including those typically employed for cross-coupling and nucleophilic substitution reactions. The carbon-fluorine bond is strong and not easily cleaved. However, the stability of this group can be influenced by the reaction conditions, particularly the choice of base and temperature. nih.gov Strong bases under harsh conditions could potentially lead to elimination or other side reactions involving the fluoroethoxy chain. nih.gov

In the context of palladium-catalyzed cross-coupling, the presence of fluoride (B91410) ions, which can be generated from the decomposition of fluorine-containing groups under certain conditions, can modulate the reactivity of the catalyst. nih.gov However, for the 2-fluoroethoxy group, such decomposition is not typically observed under standard cross-coupling protocols. The primary role of the 2-fluoroethoxy group is to modify the steric and electronic properties of the molecule.

Mechanistic Insights into Reactivity Pathways

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the transformations of this compound, the mechanisms of palladium-catalyzed cross-coupling and the influence of the pyridine nitrogen are of particular interest.

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and C-S coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edunobelprize.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. csbsju.edunumberanalytics.com This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate, where both the aryl group and the bromide are bonded to the palladium center. csbsju.eduyoutube.com This is often the rate-determining step of the catalytic cycle. numberanalytics.com The reactivity of the palladium(0) species is influenced by the supporting ligands, with monoligated palladium complexes often being more reactive. researchgate.net

Transmetalation: In this step, the nucleophilic coupling partner (e.g., an amine or a thiol) is transferred to the palladium(II) center. csbsju.edunobelprize.org For Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base generates a palladium-amido complex. wikipedia.orgyoutube.com For C-S coupling, a thiolate anion displaces the halide on the palladium.

Reductive Elimination: This is the final step where the new C-N or C-S bond is formed, and the desired product is released from the palladium center. youtube.com The palladium is reduced from palladium(II) back to palladium(0), thus regenerating the active catalyst and allowing the catalytic cycle to continue. youtube.comyoutube.com

The efficiency of each of these steps is highly dependent on the choice of catalyst, ligands, base, and solvent.

The nitrogen atom in the pyridine ring plays a significant role in the reactivity and regioselectivity of reactions involving this compound. Its electron-withdrawing nature activates the C2 and C4 positions towards nucleophilic attack. wikipedia.org In the case of 2-bromo-3-substituted pyridines, the C2 position is generally the most reactive site for both cross-coupling and nucleophilic substitution reactions. nih.gov

The regioselectivity of reactions on substituted pyridines is a well-studied area. For 3-substituted 2-bromopyridines, reactions overwhelmingly occur at the C2 position due to the combined activating effect of the nitrogen atom and the bromine leaving group. nih.gov

Applications As a Versatile Synthetic Intermediate

Construction of Complex Pyridine-Containing Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in numerous functional molecules. The subject compound serves as an excellent starting material for elaborating the pyridine core into more complex, highly substituted scaffolds.

The bromine atom at the C-2 position of 2-Bromo-3-(2-fluoroethoxy)pyridine is the primary site for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions. This allows for the programmed construction of pyridine derivatives with diverse functionalities. Methodologies developed for the substitution of 2-bromopyridines and other 2-halopyridines are directly applicable. rsc.orgnih.gov For instance, palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to forge new carbon-carbon and carbon-nitrogen bonds at the C-2 position.

The ability to selectively functionalize the C-2 position makes this compound a key intermediate for creating libraries of pyridine-based molecules for various applications, including pharmaceuticals and agrochemicals. researchgate.net The traceless nature of some linkers used in solid-phase synthesis with similar pyridine scaffolds further enhances the efficiency of generating such libraries. researchgate.net

Table 1: Potential Cross-Coupling Reactions for Synthesizing Substituted Pyridines

| Reaction Name | Coupling Partner | Reagent/Catalyst System (Example) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | 2-R-3-(2-fluoroethoxy)pyridine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand, Base | 2-(R¹R²N)-3-(2-fluoroethoxy)pyridine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 2-(R-C≡C)-3-(2-fluoroethoxy)pyridine |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-R-3-(2-fluoroethoxy)pyridine |

Bipyridines are a critical class of ligands in coordination chemistry and are key components in catalysis and supramolecular chemistry. organic-chemistry.org An efficient strategy for synthesizing substituted 2,2'-bipyridines involves the Negishi cross-coupling of 2-bromopyridines. organic-chemistry.org Following this methodology, this compound can be converted to its organozinc derivative and then coupled with another molecule of itself or a different substituted halopyridine to yield symmetrical or unsymmetrical bipyridines, respectively.

Furthermore, the compound can serve as a precursor for fused heterocyclic systems. For example, synthetic sequences involving chemoselective metal-mediated couplings have been used to assemble furo[3,2-b]pyridine (B1253681) scaffolds, which are recognized as privileged structures in medicinal chemistry. nih.gov Intramolecular cyclization reactions, potentially following an initial substitution at the C-2 position, can pave the way for constructing such fused ring systems. The reaction of substituted maleimides with 2-aminopyridines has also been shown to produce ring-fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, illustrating another pathway for creating complex fused systems from pyridine precursors. beilstein-journals.org

Role in Building Nitrogen-Containing Biaryl Compounds

Nitrogen-containing biaryl compounds, particularly those containing a pyridine ring linked to a phenyl or another heteroaryl ring, are of immense interest in medicinal and materials chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the pivotal carbon-carbon bond in these structures due to its mild conditions and high functional group tolerance. nih.gov

This compound is an ideal substrate for this transformation. It can be coupled with a variety of aryl- and heteroarylboronic acids or their esters to produce a diverse range of 2-aryl-3-(2-fluoroethoxy)pyridine derivatives. The properties of the resulting biaryl compound can be fine-tuned by selecting the appropriate boronic acid partner. This approach provides a direct route to novel biaryl structures that can be evaluated as potential therapeutic agents or functional materials. nih.gov

Table 2: Examples of Nitrogen-Containing Biaryl Scaffolds from Suzuki-Miyaura Coupling

| Arylboronic Acid Partner | Resulting Biaryl Product |

|---|---|

| Phenylboronic acid | 3-(2-Fluoroethoxy)-2-phenylpyridine |

| 4-Methoxyphenylboronic acid | 3-(2-Fluoroethoxy)-2-(4-methoxyphenyl)pyridine |

| 3-Nitrophenylboronic acid | 3-(2-Fluoroethoxy)-2-(3-nitrophenyl)pyridine |

Use in the Synthesis of Advanced Organic Materials and Functional Molecules

The unique electronic properties of the pyridine ring make it a common component in advanced organic materials. Pyridine-containing molecules have been investigated for applications as nonlinear optical (NLO) materials and as luminogens in organic light-emitting diodes (OLEDs). researchgate.netacrospharmatech.com The introduction of a fluoroalkoxy group, such as the 2-fluoroethoxy substituent, can modify the electronic characteristics (e.g., HOMO/LUMO levels) and physical properties (e.g., solubility, volatility) of the molecule, making it a useful strategy for tuning material performance.

This compound serves as a key building block for such functional molecules. The bromine atom allows for the attachment of other chromophoric or electronically active groups to construct larger conjugated systems. For instance, pyridine derivatives have been synthesized that exhibit aggregation-induced emission enhancement (AIEE), a desirable property for fluorescent probes and sensors. beilstein-journals.org The title compound is a suitable precursor for creating novel A–D–A (acceptor–donor–acceptor) type fluorophores where the pyridine ring acts as an electron-accepting unit. beilstein-journals.org

Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.net Its ability to act as a hydrogen bond acceptor and its specific steric and electronic profile allow for potent and selective interactions with biological targets. Consequently, synthetic intermediates that provide access to novel, substituted pyridines are highly valuable.

This compound is an excellent precursor for pharmacologically relevant molecules. The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The fluoroethoxy group on this scaffold provides this potential benefit from the outset. The versatility of the bromo group allows for the synthesis of extensive compound libraries for screening. For example, it can be used to build scaffolds for kinase inhibitors, a major class of therapeutic agents. nih.gov Fused systems derived from pyridine precursors, such as furo[3,2-b]pyridines, have been identified as potent and selective inhibitors of cdc-like kinases (CLKs). nih.gov

Moreover, this compound is a valuable starting material for the development of chemical probes—small molecules designed to selectively interact with a specific protein target to study its biological function. rsc.org The creation of selective probes for understudied kinases, for example, is critical for validating them as therapeutic targets. rsc.orgresearchgate.net The 2-(acylamino)pyridine scaffold has been identified as a promising starting point for such probes, and this compound provides a direct entry into this chemical space. rsc.org

Theoretical and Computational Investigations of 2 Bromo 3 2 Fluoroethoxy Pyridine

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of organic molecules. While specific computational studies on 2-Bromo-3-(2-fluoroethoxy)pyridine are not extensively reported in the literature, valuable insights can be drawn from studies on analogous substituted pyridines.

DFT calculations on related molecules, such as 2-bromo-3-hydroxy-6-methyl pyridine (B92270), have been used to determine optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For instance, studies on halopyridines have shown that the introduction of a halogen atom significantly influences the bond lengths and angles within the pyridine ring. Ab initio and DFT calculations on 2-fluoro- and 3-fluoropyridine (B146971) have demonstrated a shortening of the N–C(2) bond upon halogen substitution at the C(2) position. This effect is attributed to the inductive electron-withdrawing nature of the halogen.

For this compound, we can anticipate the following based on established principles and data from similar compounds:

Molecular Geometry: The pyridine ring will likely exhibit some distortion from a perfect hexagon due to the presence of the bulky bromo and fluoroethoxy substituents. The C-Br bond length and the C-O-C bond angle of the ethoxy group will be key structural parameters.

Electronic Properties: The electron-withdrawing nature of both the bromine atom and the fluoroethoxy group will significantly impact the electronic distribution in the pyridine ring. This will lead to a lower electron density on the ring compared to pyridine itself, influencing its reactivity towards electrophiles and nucleophiles. The HOMO and LUMO energies will be lowered, and the HOMO-LUMO gap will be a critical indicator of its kinetic stability and chemical reactivity.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. A lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | ~ -1.2 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 5.3 eV | The difference in energy between the HOMO and LUMO, which correlates with chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | ~ 2.5 D | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

This table is illustrative and based on general trends observed in substituted pyridines. Actual values would require specific DFT calculations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Regioselectivity

DFT studies are instrumental in predicting the feasibility of reaction pathways and the regioselectivity of chemical reactions. For this compound, DFT can provide crucial insights into its behavior in various chemical transformations.

Analysis of Aryne Distortion Models in Pyridine Systems

The formation of pyridyne intermediates is a powerful strategy for the synthesis of highly substituted pyridines. The regioselectivity of nucleophilic attack on unsymmetrical pyridynes is a key challenge. The aryne distortion model, which has been successfully applied to substituted benzynes, can also be used to understand the reactivity of pyridynes. nih.gov

In the case of a 2-bromo-3-substituted pyridine, deprotonation could potentially lead to a 2,3-pyridyne. The substituents on the pyridyne ring can induce a distortion of the triple bond, leading to a polarization that directs the incoming nucleophile to a specific carbon atom. The electron-withdrawing fluoroethoxy group at the 3-position would be expected to influence the distortion of the pyridyne bond. Computational studies on related systems have shown that electron-withdrawing groups can polarize the aryne triple bond, thereby governing the regioselectivity of nucleophilic additions. nih.gov

Prediction of Nucleophilic Attack Preferences

2-Bromopyridines are common substrates for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 2-position is activated towards displacement by the ring nitrogen. The presence of the electron-withdrawing 3-(2-fluoroethoxy) group would further enhance this activation.

DFT calculations can be used to model the SNAr reaction pathway, including the formation of the Meisenheimer intermediate. By calculating the activation energies for nucleophilic attack at different positions, the preferred site of reaction can be predicted. For this compound, nucleophilic attack is overwhelmingly favored at the C-2 position, leading to the displacement of the bromide ion.

Fukui functions and condensed electrophilicity indices, derived from DFT calculations, can also be employed to predict the most electrophilic sites in the molecule, which correspond to the positions most susceptible to nucleophilic attack.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens through which to investigate complex reaction mechanisms that may be difficult to probe experimentally. For a molecule like this compound, computational studies can help to:

Distinguish between competing reaction pathways: For instance, in reactions with strong bases, both SNAr and elimination-addition (via a pyridyne intermediate) mechanisms could be plausible. DFT calculations of the potential energy surfaces for each pathway can reveal the kinetically and thermodynamically favored route under specific reaction conditions.

Identify key transition states and intermediates: By locating and characterizing the transition state structures, activation energies can be calculated, providing a quantitative measure of the reaction rate. Intermediates, such as the Meisenheimer complex in SNAr reactions, can also be modeled to understand their stability and role in the reaction.

Elucidate the role of catalysts: In metal-catalyzed cross-coupling reactions, where this compound could be a substrate, DFT can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. This can aid in understanding the role of the ligand and other additives in promoting the reaction.

Advanced Predictive Modeling for Synthetic Design and Reactivity Profiles

Beyond elucidating the properties of a single molecule, computational chemistry is increasingly used for the predictive design of new synthetic routes and the creation of comprehensive reactivity profiles.

For this compound, this could involve:

Virtual screening of reaction conditions: Computational models can be used to predict the outcome of a reaction under a variety of conditions (e.g., different solvents, temperatures, catalysts), allowing for the in silico optimization of synthetic protocols before they are attempted in the lab.

Predicting the properties of derivatives: By computationally modifying the structure of this compound (e.g., by replacing the bromine with other functional groups), the properties of a whole library of related compounds can be predicted. This can guide the synthesis of new molecules with desired electronic or steric properties.

Developing quantitative structure-activity/property relationships (QSAR/QSPR): By correlating calculated molecular descriptors with experimentally observed reactivity or properties, predictive models can be built. These models can then be used to estimate the behavior of new, yet-to-be-synthesized compounds.

Future Research Directions and Emerging Trends in 2 Bromo 3 2 Fluoroethoxy Pyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Bromo-3-(2-fluoroethoxy)pyridine, while achievable through established methods, presents opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research will likely focus on developing greener synthetic strategies that align with the principles of sustainable chemistry.

Traditional methods for the synthesis of related 2-bromopyridines often involve multi-step sequences that may utilize harsh reagents and generate significant waste. For instance, the synthesis of 2-bromopyridine (B144113) itself can be achieved through diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid and bromine, a process that requires careful temperature control and handling of hazardous materials. The introduction of the 3-(2-fluoroethoxy) substituent adds further complexity.

Emerging trends in synthetic chemistry offer promising alternatives. The application of catalytic methods , for example, could significantly enhance the efficiency of the synthesis. Research into novel catalysts, including transition metal complexes and organocatalysts, may lead to more direct and atom-economical routes to this compound and its derivatives. Furthermore, the principles of green chemistry , such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis), are expected to be increasingly integrated into synthetic protocols. A recent review highlights various green techniques for pyridine (B92270) derivative synthesis, including multicomponent reactions and the use of environmentally friendly solvents, which could be adapted for the target molecule. nih.gov

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Advantages | Disadvantages | Potential for this compound |

| Traditional Multi-step Synthesis | Well-established procedures for related compounds. | Often involves hazardous reagents, multiple steps, and significant waste generation. | Currently the likely method, but with room for improvement. |

| Catalytic Cross-Coupling | High efficiency and selectivity. | May require expensive and sensitive catalysts. | Could be applied to introduce the bromo or fluoroethoxy group in later stages. |

| Microwave-Assisted Synthesis | Rapid reaction times and often higher yields. | Requires specialized equipment. | A promising avenue for accelerating key synthetic steps. researchgate.netjocpr.combeilstein-journals.org |

| Solvent-Free Reactions | Reduced environmental impact and simplified workup. | Limited to certain reaction types. | Could be explored for specific solid-state or high-temperature reactions. nih.gov |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The reactivity of this compound is largely dictated by the interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, combined with the electronic and steric influence of the 3-(2-fluoroethoxy) group, creates a unique chemical landscape ripe for exploration.

The bromine atom at the 2-position is a prime handle for a variety of cross-coupling reactions . Established methodologies such as Suzuki, Stille, and Negishi couplings could be employed to introduce a wide range of substituents, including aryl, heteroaryl, and alkyl groups. jocpr.com Future research will likely focus on expanding the scope of these reactions for this specific substrate and exploring more novel coupling partners. The development of photoredox catalysis offers new avenues for C(sp²)–C(sp³) cross-coupling reactions, which could be particularly valuable for introducing alkyl fragments.

Furthermore, the bromine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While the pyridine ring is generally electron-deficient, the additional electron-withdrawing effect of the bromine atom could facilitate substitution with various nucleophiles, such as amines, alkoxides, and thiols. Investigating the regioselectivity and reactivity of such transformations will be a key area of future research.

The potential for undiscovered reactivity patterns also lies in the unique combination of the bromo and fluoroethoxy groups. Researchers may explore reactions that involve the simultaneous or sequential transformation of both functionalities, leading to the synthesis of complex and novel molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is a significant trend in modern organic synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into these platforms represents a major opportunity for future development.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for reactions involving hazardous intermediates or exothermic processes. The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow reactors, suggesting that similar approaches could be developed for this compound. researchgate.netjocpr.combeilstein-journals.orgacs.org This would be particularly beneficial for any potentially hazardous steps in its synthesis, such as bromination or diazotization.

Automated synthesis platforms , which combine robotics with software for reaction planning and execution, can significantly accelerate the synthesis and optimization of new compounds. nih.govresearchgate.netchemrxiv.org These platforms are well-suited for exploring the reactivity of this compound by systematically varying reaction conditions and coupling partners in a high-throughput manner. An example of a successful automated synthesis of a related fluorinated pyridine derivative for use in positron emission tomography (PET) highlights the potential of this technology. bldpharm.com

The table below outlines the potential benefits of integrating these technologies:

| Technology | Key Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety for hazardous reactions, improved control over reaction parameters, potential for higher yields and purity, and easier scalability. researchgate.netjocpr.combeilstein-journals.orgacs.org |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies, and improved reproducibility. nih.govresearchgate.netchemrxiv.orgarxiv.org |

Advanced Computational Methodologies for Reaction Prediction and Optimization

In recent years, computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For a molecule like this compound, where experimental data may be limited, computational methods can provide invaluable insights to guide synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.netjocpr.com Such studies can help predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions. For instance, a DFT study on the related compound 2-Bromo-3-hydroxy-6-methyl Pyridine provided insights into its reactive nature. researchgate.netjocpr.com Similar computational analyses of this compound would be highly beneficial.

Machine learning (ML) is another powerful tool that is beginning to revolutionize chemical synthesis. beilstein-journals.org ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgarxiv.org As more data on the reactivity of substituted pyridines becomes available, machine learning algorithms could be specifically tailored to predict and optimize the synthesis and transformations of this compound.

The synergy between computational prediction and experimental validation will be crucial for accelerating the exploration of this compound's chemistry. The following table summarizes the potential applications of these computational methods:

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactive sites, elucidation of reaction mechanisms, and calculation of spectroscopic properties to aid in characterization. researchgate.netjocpr.com |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions (yield, selectivity), and design of novel synthetic pathways. beilstein-journals.orgnih.govarxiv.org |

Q & A

Q. What are the standard synthetic routes for 2-Bromo-3-(2-fluoroethoxy)pyridine, and what key reaction parameters influence yield?

The synthesis typically involves O-alkylation of 2-bromopyridin-3-ol (27) with 1-bromo-2-fluoroethane under basic conditions. Critical parameters include:

- Reagent selection : Use of NaH or K₂CO₃ as a base to deprotonate the hydroxyl group.

- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reactivity.

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential due to residual starting materials.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., fluoroethoxy group at C3, bromine at C2). The pyridine ring protons appear as distinct multiplets at δ 7.5–8.5 ppm.

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (m/z ≈ 234 [M+H]⁺).

- X-ray crystallography : Resolves ambiguity in regiochemistry for structurally similar analogs .

Advanced Research Questions

Q. How can researchers optimize the O-alkylation step to mitigate competing side reactions (e.g., N-alkylation or elimination)?

- Protecting group strategies : Pre-protect the pyridine nitrogen with Boc or TMS groups to prevent N-alkylation.

- Alternative alkylating agents : Use 2-fluoroethyl tosylate instead of bromoethane to reduce halide displacement side reactions.

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor O-alkylation over elimination pathways .

Q. What strategies resolve contradictions in reported reactivity data for bromine displacement in this compound?

Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., low yields with arylboronic acids) may arise from:

Q. How does this compound serve as a precursor for bioactive molecules, and what are key design considerations?

This compound is a versatile intermediate in:

- Acetylcholine receptor ligands : Lithiation at C2 followed by electrophilic quenching introduces substituents critical for binding affinity (e.g., aryl groups for π-π interactions) .

- Anticancer agents : Fluorine’s electron-withdrawing effect enhances metabolic stability. Optimize logP by modifying the ethoxy chain length .

Methodological Guidance for Data Interpretation

Q. How to differentiate between isomeric byproducts in fluoroethoxy-substituted pyridines?

- 2D NMR (NOESY/HSQC) : Correlates spatial proximity of protons (e.g., fluoroethoxy orientation).

- Isotopic labeling : Synthesize analogs with deuterated ethoxy chains to track substitution patterns via MS/MS fragmentation .

Comparative Reactivity Table

| Reaction Type | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Suzuki Coupling (C–Br) | Pd(OAc)₂, SPhos, K₂CO₃, DMF, 100°C | 45–60 | Competing C–O bond cleavage |

| Ullmann Coupling (C–Br) | CuI, L-proline, DMSO, 120°C | 70–85 | Longer reaction time (24–48 h) |

| Lithiation-Electrophile Quench | LDA, THF, −78°C | 60–75 | Sensitivity to moisture |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.